molecular formula C10H16 B8432373 (-)-Pinene

(-)-Pinene

Cat. No. B8432373
M. Wt: 136.23 g/mol
InChI Key: NDUIFQPPDDOKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pinene is a natural product found in Lonicera japonica, Piper nigrum, and other organisms with data available.

properties

Product Name

(-)-Pinene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-1-ene

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8H,4-6H2,1-3H3

InChI Key

NDUIFQPPDDOKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(C2(C)C)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Another way to accomplish this assymetric reduction of compound 4' to optically active tetrahydroisoquinolines is to reduce the compound in tetrahydrofuran with the reagent which is obtained by reacting 2 moles of optically active alpha pinene with borane in tetrahydrofuran. The solution of the diisopinocampheylborane functions as the reducing agent in the reduction of the intermediate 4' to chiral tetrahydroisoquinoline. Basically, the compound 4' is treated with a slight excess of this reagent produced from optically active pinene and BH3 in tetrahydrofuran followed by evaporation and treatment with HCl which decomposes a complex and gives the hydrochloride of the tetrahydroisoquinoline in the aqueous phase. The base can then be recovered from the aqueous phase by treatment with ammonia and methanol as above.
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tetrahydroisoquinolines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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